molecular formula C13H12N2 B3357338 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- CAS No. 72395-24-5

7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-

Cat. No.: B3357338
CAS No.: 72395-24-5
M. Wt: 196.25 g/mol
InChI Key: RKXQYXXCLFLENR-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- is a fused heterocyclic compound characterized by a pyrroloquinoline skeleton, combining indole and quinoline moieties. This structure was first proposed for the marine alkaloid aaptoline B, isolated from the sponge Aaptos aaptos . Its synthesis involves a AgSbF6-catalyzed cycloisomerization reaction following the Batcho–Leimgruber indole synthesis, enabling efficient construction of the fused ring system . elegans models of Parkinson’s disease (PD), where it mitigates MPP+-induced dopaminergic neuronal damage and restores dopamine-dependent behaviors . The ethyl substituent at the 8-position is critical for modulating its pharmacokinetic and pharmacodynamic properties, though detailed structure-activity relationships (SAR) remain under investigation.

Properties

IUPAC Name

8-ethyl-7H-pyrrolo[2,3-h]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-10-8-11-12(15-10)6-5-9-4-3-7-14-13(9)11/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXQYXXCLFLENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358978
Record name 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72395-24-5
Record name 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- can be achieved through various synthetic routes. One common method involves the use of aza-Nazarov cyclization, where an α,β-unsaturated isoquinoline ketone reacts with a sulfonamide under acidic conditions . Another approach is the Friedländer condensation, which involves the reaction of an o-aminoaryl ketone with an α-methylene ketone .

Industrial Production Methods

Industrial production of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- typically employs metal-free catalytic systems. For instance, a one-pot synthesis using organocatalyzed tandem reactions has been developed. This method involves the sequential catalysis by an amine and a heterocyclic carbene, followed by cycloaddition and aromatization steps .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like (diacetoxyiodo)benzene.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Electrophilic substitution reactions are common, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: (Diacetoxyiodo)benzene in the presence of a base like 4-dimethylaminopyridine.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-, which can exhibit different biological activities and functional properties .

Scientific Research Applications

7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

4H-Pyrano[3,2-h]quinolines

These derivatives, synthesized from 8-hydroxyquinoline and α-cyanocinnamonitriles, feature a fused pyran ring instead of a pyrrole moiety . While their applications are less explored in neuroprotection, they are structurally distinct due to the pyran ring’s electron-rich nature, which alters solubility and binding interactions compared to the ethyl-substituted pyrroloquinoline.

8-Amino-2,3-dihydro-1H-cyclopenta[b]quinolines

Prepared via cyclization of anthranilic acid with cyclopentanone, these compounds exhibit modified quinoline scaffolds with cyclopentane fusion . The dihydro and amino substituents enhance rigidity and hydrogen-bonding capacity, contrasting with the planar pyrroloquinoline skeleton and ethyl group’s hydrophobic effects in 7H-Pyrrolo[2,3-h]quinoline.

Substituent Position Effects

Photobasicity studies on monosubstituted quinolines reveal that substituent position drastically alters properties. For instance, 4-R quinolines exhibit inverse photobasicity trends compared to 3-R or 6-R analogues .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Key Findings Reference
7H-Pyrrolo[2,3-h]quinoline Quinoline + pyrrole fusion 8-ethyl, 5-carboxylate Neuroprotection (PD models) Restores dopamine function in C. elegans
7H-Pyrrolo[2,3-d]pyrimidine Pyrimidine + pyrrole fusion 4,7-disubstituted Antiviral (ZIKV, DENV) EC₉₀ = 12.4 µM, CC₅₀ = 49.3 µM
4H-Pyrano[3,2-h]quinoline Quinoline + pyran fusion 8-hydroxy, 2-substituted Underexplored Synthesized via cyanocinnamonitrile route
8-Amino-cyclopenta[b]quinoline Cyclopentane-fused quinoline 8-amino, dihydro Underexplored Enhanced rigidity vs. planar scaffolds

Key Research Findings and Implications

  • Structural Uniqueness: The ethyl group at the 8-position in 7H-Pyrrolo[2,3-h]quinoline distinguishes it from pyrimidine or pyrano analogues, conferring specificity for neuroprotective over antiviral targets .
  • Synthetic Flexibility: Transition metal-catalyzed cycloisomerization enables precise construction of the pyrroloquinoline skeleton, unlike the multistep routes required for pyrano or cyclopenta derivatives .
  • Therapeutic Potential: While 7H-Pyrrolo[2,3-d]pyrimidines excel in antiviral activity, 8-ethyl-pyrroloquinoline’s neuroprotection highlights the scaffold’s versatility for diverse disease targets .

Q & A

Q. What are the optimal synthetic routes for 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-?

Methodological Answer: The synthesis of pyrroloquinoline derivatives typically involves condensation reactions or cyclization of substituted precursors. For example, multi-step protocols using Pd-catalyzed cross-coupling or acid-mediated annulation can be adapted. Key intermediates (e.g., carboxaldehyde derivatives) are critical for constructing the fused heterocyclic core . Characterization via 1H^1H-NMR and IR spectroscopy is essential to confirm regioselectivity and purity .

Q. How can researchers validate the structural purity of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-?

Methodological Answer: High-resolution mass spectrometry (HRMS) and X-ray crystallography are definitive for structural confirmation. For intermediates, 13C^{13}C-NMR and 2D-COSY spectra resolve ambiguities in aromatic proton assignments. Purity should be assessed via HPLC with UV detection at λ = 254 nm, ensuring ≥95% purity for biological assays .

Q. What theoretical frameworks guide the study of pyrroloquinoline derivatives?

Methodological Answer: Research should align with conceptual models in heterocyclic chemistry, such as Hückel’s rule for aromaticity or frontier molecular orbital (FMO) theory to predict reactivity. For biological studies, structure-activity relationship (SAR) frameworks link substituent effects (e.g., ethyl groups at C8) to pharmacological properties .

Advanced Research Questions

Q. How can mechanistic contradictions in pyrroloquinoline synthesis be resolved?

Methodological Answer: Discrepancies in reaction yields or regioselectivity often arise from solvent polarity or catalyst loading. Use kinetic studies (e.g., time-resolved 1H^1H-NMR) and density functional theory (DFT) calculations to map energy barriers. Compare experimental data with computational intermediates to identify bottlenecks .

Q. What experimental designs are suitable for probing the electronic effects of the 8-ethyl substituent?

Methodological Answer: Employ a factorial design with variables like substituent position (C7 vs. C8), solvent polarity, and temperature. Use cyclic voltammetry to measure redox potentials and correlate with Hammett parameters. Pair with computational studies (e.g., NBO analysis) to quantify electron-donating/withdrawing effects .

Q. How can researchers address conflicting biological activity data for 7H-Pyrrolo[2,3-h]quinoline derivatives?

Methodological Answer: Inconsistent results may stem from assay conditions (e.g., cell line variability) or compound stability. Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based). Use stability-indicating methods (e.g., LC-MS) to monitor degradation products. Apply meta-analysis to reconcile published data .

Q. What advanced techniques enable the study of intermolecular interactions in pyrroloquinoline crystals?

Methodological Answer: Single-crystal X-ray diffraction reveals packing motifs and non-covalent interactions (e.g., π-π stacking). Pair with Hirshfeld surface analysis to quantify interaction contributions. For dynamic behavior, use variable-temperature XRD or solid-state NMR .

Q. How can computational modeling enhance the design of 8-ethyl-pyrroloquinoline analogs?

Methodological Answer: Molecular docking and molecular dynamics simulations predict binding affinities to target proteins (e.g., kinases). Validate with free-energy perturbation (FEP) calculations. Use QSAR models to prioritize substituents for synthesis based on predicted logP and polar surface area .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) in detail. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR .
  • Ethical Reporting : Disclose negative results (e.g., failed syntheses) to avoid publication bias. Use open-access repositories for crystallographic data (e.g., CCDC) .
  • Interdisciplinary Collaboration : Partner with computational chemists for mechanistic insights and pharmacologists for in vivo validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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